molecular formula C22H24ClN5O B2936333 4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide CAS No. 923132-28-9

4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide

Número de catálogo: B2936333
Número CAS: 923132-28-9
Peso molecular: 409.92
Clave InChI: NQNQTKAHPFJSOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide” is a chemical compound with the molecular formula C18H21ClN2O . It has an average mass of 316.825 Da and a monoisotopic mass of 316.134247 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C18H21ClN2O . Detailed structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the sources I have access to.

Mecanismo De Acción

Lapatinib is a tyrosine kinase inhibitor that works by inhibiting the activity of the HER2 protein. The HER2 protein is a receptor tyrosine kinase that is overexpressed in HER2-positive breast cancer cells. The overexpression of HER2 leads to increased cell growth and division, which ultimately leads to the development of cancer. Lapatinib binds to the intracellular domain of the HER2 protein and inhibits its activity, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
Lapatinib has been shown to have a number of biochemical and physiological effects. It inhibits the activity of the HER2 protein, which leads to the inhibition of cell growth and division. Lapatinib has also been shown to inhibit the activity of other tyrosine kinases, such as EGFR and HER4. This inhibition leads to the inhibition of cell growth and division, ultimately leading to the death of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Lapatinib has a number of advantages for lab experiments. It is a potent inhibitor of the HER2 protein and has been extensively studied for its anti-cancer properties. Lapatinib has also been shown to have a good safety profile, with minimal side effects. However, Lapatinib has some limitations for lab experiments. It is a relatively expensive compound, which can make it difficult to use in large-scale experiments. Lapatinib is also a highly specific inhibitor of the HER2 protein, which may limit its use in experiments that require the inhibition of other tyrosine kinases.

Direcciones Futuras

There are a number of future directions for the study of Lapatinib. One area of research is the development of more potent and selective inhibitors of the HER2 protein. Another area of research is the investigation of Lapatinib in combination with other anti-cancer drugs. Lapatinib has been shown to have synergistic effects when combined with other drugs, such as paclitaxel and trastuzumab. The development of new drug combinations may lead to more effective treatments for HER2-positive breast cancer. Finally, there is a need for more research on the long-term effects of Lapatinib treatment. Long-term studies will help to determine the safety and efficacy of Lapatinib as a treatment for HER2-positive breast cancer.
In conclusion, Lapatinib is a tyrosine kinase inhibitor that is used to treat HER2-positive metastatic breast cancer. It works by inhibiting the activity of the HER2 protein, which leads to the inhibition of cell growth and division. Lapatinib has been extensively studied for its anti-cancer properties and has a good safety profile. However, it has some limitations for lab experiments, such as its cost and specificity. There are a number of future directions for the study of Lapatinib, including the development of more potent and selective inhibitors of the HER2 protein, the investigation of Lapatinib in combination with other anti-cancer drugs, and the need for more research on the long-term effects of Lapatinib treatment.

Métodos De Síntesis

Lapatinib is synthesized through a multistep process. The synthesis starts with the reaction of 4-chloro-3-nitrobenzoic acid with 4-(diethylamino)-2-nitrobenzene to form 4-chloro-3-nitro-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide. This compound is then reduced to 4-chloro-3-amino-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide. The final step involves the reaction of 4-chloro-3-amino-N-(4-{[4-(diethylamino)-2-nitrophenyl]amino}phenyl)benzamide with 6-methyl-4-(3-trifluoromethylphenyl)pyrimidin-2-amine to form Lapatinib.

Aplicaciones Científicas De Investigación

Lapatinib has been extensively studied for its anti-cancer properties. It is used for the treatment of HER2-positive metastatic breast cancer. Lapatinib works by inhibiting the activity of the HER2 protein, which is overexpressed in HER2-positive breast cancer cells. This inhibition leads to the inhibition of cell growth and division, ultimately leading to the death of cancer cells.

Propiedades

IUPAC Name

4-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-19-12-10-18(11-13-19)25-21(29)16-6-8-17(23)9-7-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNQTKAHPFJSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.